molecular formula C21H22BrN3O2S B306168 6-(3-bromo-4-ethoxyphenyl)-4-methyl-N-(4-methylphenyl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide

6-(3-bromo-4-ethoxyphenyl)-4-methyl-N-(4-methylphenyl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide

Cat. No. B306168
M. Wt: 460.4 g/mol
InChI Key: ARSYIGFTOLPSOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-bromo-4-ethoxyphenyl)-4-methyl-N-(4-methylphenyl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery. This compound belongs to the class of dihydropyrimidine derivatives, which have been shown to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of 6-(3-bromo-4-ethoxyphenyl)-4-methyl-N-(4-methylphenyl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide is not fully understood. However, it has been suggested that this compound acts by inhibiting the activity of thymidylate synthase, which is an enzyme that is essential for DNA synthesis. Inhibition of this enzyme leads to the accumulation of deoxyuridine triphosphate, which causes DNA damage and ultimately leads to cell death.
Biochemical and Physiological Effects:
6-(3-bromo-4-ethoxyphenyl)-4-methyl-N-(4-methylphenyl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide has been shown to exhibit a wide range of biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. Additionally, this compound has been shown to inhibit the growth of bacterial strains by disrupting the bacterial cell membrane.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 6-(3-bromo-4-ethoxyphenyl)-4-methyl-N-(4-methylphenyl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide in lab experiments is its potent antiproliferative and antimicrobial activity. This compound can be used as a lead compound for the development of new drugs for the treatment of cancer and bacterial infections. However, one of the major limitations of using this compound is its low solubility in water, which makes it difficult to use in in vivo studies.

Future Directions

There are several future directions for the research on 6-(3-bromo-4-ethoxyphenyl)-4-methyl-N-(4-methylphenyl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide. One of the directions is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to study the mechanism of action of this compound in more detail to identify potential targets for drug development. Additionally, future research can focus on the development of more water-soluble derivatives of this compound for in vivo studies.

Synthesis Methods

The synthesis of 6-(3-bromo-4-ethoxyphenyl)-4-methyl-N-(4-methylphenyl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide involves the reaction of 3-bromo-4-ethoxybenzaldehyde, 4-methylphenyl isothiocyanate, and ethyl acetoacetate in the presence of a base such as potassium carbonate. The reaction proceeds through a multicomponent reaction, which results in the formation of the desired compound in good yields.

Scientific Research Applications

The dihydropyrimidine derivatives have been extensively studied for their potential applications in drug discovery. 6-(3-bromo-4-ethoxyphenyl)-4-methyl-N-(4-methylphenyl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide has been shown to exhibit potent antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to possess antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

properties

Product Name

6-(3-bromo-4-ethoxyphenyl)-4-methyl-N-(4-methylphenyl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide

Molecular Formula

C21H22BrN3O2S

Molecular Weight

460.4 g/mol

IUPAC Name

4-(3-bromo-4-ethoxyphenyl)-6-methyl-N-(4-methylphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C21H22BrN3O2S/c1-4-27-17-10-7-14(11-16(17)22)19-18(13(3)23-21(28)25-19)20(26)24-15-8-5-12(2)6-9-15/h5-11,19H,4H2,1-3H3,(H,24,26)(H2,23,25,28)

InChI Key

ARSYIGFTOLPSOH-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)C2C(=C(NC(=S)N2)C)C(=O)NC3=CC=C(C=C3)C)Br

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C(=C(NC(=S)N2)C)C(=O)NC3=CC=C(C=C3)C)Br

Origin of Product

United States

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